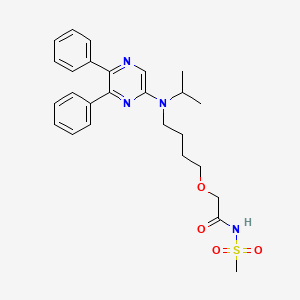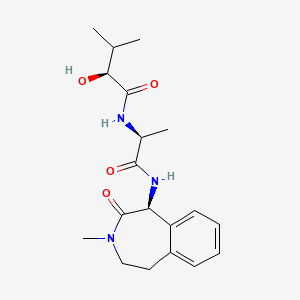
Sulindac
Vue d'ensemble
Description
Le sulinde sulfoxyde est un anti-inflammatoire non stéroïdien (AINS) qui appartient à la classe des acides arylalcanoïques. Il s'agit d'un promédicament, ce qui signifie qu'il est métabolisé dans l'organisme pour produire sa forme active, le sulinde sulfure. Le sulinde sulfoxyde est utilisé pour traiter diverses affections inflammatoires, notamment l'arthrose, la polyarthrite rhumatoïde, la spondylarthrite ankylosante et la goutte aiguë .
Applications De Recherche Scientifique
Sulindac sulfoxide has several scientific research applications:
Chemistry: It is used as a model compound in studies of prodrug activation and metabolic pathways.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound sulfoxide is investigated for its potential anti-cancer properties, particularly in the prevention of colon carcinogenesis. It is also used in studies of inflammatory diseases and pain management.
Industry: The compound is used in the development of new NSAIDs and other therapeutic agents
Mécanisme D'action
Target of Action
Sulindac, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
It is believed to exert its anti-inflammatory effects by inhibiting both cox-1 and cox-2, which leads to the inhibition of prostaglandin synthesis . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical Pathways
This compound has been found to modulate several growth-related signaling pathways. For instance, it can independently modulate extracellular signal-regulated kinase 1/2 (ERK1/2) and cyclic GMP-dependent protein kinase (PKG) signaling pathways . It has been suggested that the full apoptotic effect of this compound is mediated by more than one pathway .
Pharmacokinetics
This compound is a prodrug that is converted in vivo to an active sulfide compound by liver enzymes . The absorption of this compound is rapid when given orally . This compound and its metabolites undergo extensive enterohepatic circulation, which helps maintain constant blood levels of the compound without inducing gastrointestinal effects . This is because the drug is excreted in the bile and then reabsorbed from the intestines .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in the signs and symptoms of various inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis . In addition, this compound has been associated with fewer gastrointestinal side effects than other NSAIDs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of liver enzymes is crucial for the conversion of this compound to its active form . Furthermore, the efficacy of this compound can be affected by the patient’s renal function, as increased free fractions of all species and accumulation of the sulfide and sulphone metabolites, and to a lesser extent this compound, occurs in end-stage renal disease .
Analyse Biochimique
Biochemical Properties
Sulindac is converted in the body to an active sulfide compound by liver enzymes . This active sulfide metabolite is believed to inhibit the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2), which are key players in the synthesis of prostaglandins . Prostaglandins are bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain, and fever.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of proinflammatory leukotrienes, in human polymorphonuclear leukocytes . In colon cancer cells, this compound activates NF-κB signaling , and it has been shown to selectively induce apoptosis of GABAergic neurons in the brains of zebrafish larvae .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily thought to be the inhibition of prostaglandin synthesis by inhibiting COX-1 and COX-2 . Additionally, this compound binds to retinoid X receptor alpha (RXRα) and induces autophagy in GABAergic neurons, leading to activation of the mitochondrial apoptotic pathway .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. For instance, this compound sulfide has been shown to inhibit the uptake and biliary clearance of bile acids in rat and human hepatocytes . Moreover, this compound has been found to be stable and to maintain constant blood levels due to the sulfide metabolite undergoing enterohepatic circulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, intermittent doses of this compound in a 50% duty cycle with an overall 4-week period have been shown to provide highly effective chemoprevention of colorectal cancer in mice .
Metabolic Pathways
This compound undergoes two major biotransformations: reversible reduction to the sulfide metabolite, and irreversible oxidation to the sulfone metabolite . These metabolites undergo extensive enterohepatic circulation .
Transport and Distribution
This compound and its metabolites are transported and distributed within cells and tissues. For instance, this compound and its metabolites have been shown to inhibit multiple transport proteins in rat and human hepatocytes .
Subcellular Localization
For instance, this compound sulfide has been shown to target 5-LO, which is typically localized in the nuclear envelope and endoplasmic reticulum .
Méthodes De Préparation
La synthèse du sulinde sulfoxyde implique plusieurs étapes :
Condensation : Le chlorure de fluorobenzyl et l'ester diéthylique de l'acide méthylmalonique sont condensés en présence d'une base organique pour former l'ester diéthylique de l'acide 2-(4-fluorobenzyl)-2-diéthylméthylmalonique.
Hydrolyse : L'ester est hydrolysé dans une solution aqueuse d'alcali pour obtenir l'acide 2-(4-fluorobenzyl)-2-méthylmalonique.
Décarboxylation : L'acide est décarboxylé à haute température pour produire l'acide 3-(4-fluorophényl)-2-méthylpropanoïque.
Acylation : L'acide est chloré avec le chlorure de sulfoxyde acyle, en utilisant du chlorure d'aluminium anhydre ou du chlorure de zinc anhydre comme catalyseur, pour obtenir la 6-fluoro-2-méthylindénone.
Condensation et hydrolyse : L'indénone est condensée avec l'acide cyanoacétique et hydrolysée pour former l'acide 5-fluoro-2-méthyl-3-indène acétique.
Condensation finale : L'acide indène acétique est condensé avec le p-méthylthiobenzaldéhyde pour produire l'acide 5-fluoro-2-méthyl-1-(4-méthylthiobenzal)-3-indène acétique.
Analyse Des Réactions Chimiques
Le sulinde sulfoxyde subit diverses réactions chimiques, notamment :
Oxydation : Le sulinde sulfoxyde peut être oxydé en sulinde sulfone.
Réduction : Il peut être réduit à sa forme active, le sulinde sulfure, par les enzymes hépatiques.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes fluor et méthylsulfinyle. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme les enzymes hépatiques. .
Applications de la recherche scientifique
Le sulinde sulfoxyde a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études d'activation des promédicaments et de voies métaboliques.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et la prolifération cellulaire.
Médecine : Le sulinde sulfoxyde est étudié pour ses propriétés anticancéreuses potentielles, en particulier dans la prévention de la carcinogenèse du côlon. Il est également utilisé dans les études des maladies inflammatoires et de la gestion de la douleur.
Industrie : Le composé est utilisé dans le développement de nouveaux AINS et autres agents thérapeutiques
Mécanisme d'action
Le sulinde sulfoxyde exerce ses effets principalement par l'inhibition des enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Cette inhibition entraîne une diminution de la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre. La forme active, le sulinde sulfure, est responsable des propriétés anti-inflammatoires, analgésiques et antipyrétiques du médicament. De plus, le sulinde sulfoxyde et ses métabolites ont démontré qu'ils réduisaient la croissance des polypes et des lésions précancéreuses dans le côlon .
Comparaison Avec Des Composés Similaires
Le sulinde sulfoxyde est similaire à d'autres AINS, tels que l'indométacine et le diclofénac, en ce qui concerne son mécanisme d'action et ses utilisations thérapeutiques. il présente certaines propriétés uniques :
Nature promédicament : Contrairement à de nombreux AINS, le sulinde sulfoxyde est un promédicament qui est métabolisé en sa forme active dans l'organisme.
Effets secondaires gastro-intestinaux réduits : Le sulinde sulfoxyde est associé à moins d'effets secondaires gastro-intestinaux que d'autres AINS, probablement en raison de sa circulation entérohépatique.
Propriétés anticancéreuses : Le sulinde sulfoxyde a montré un potentiel dans la réduction de la croissance des polypes et des lésions précancéreuses, ce qui n'est pas une propriété courante de tous les AINS
Des composés similaires incluent :
Indométacine : Un autre AINS utilisé pour traiter les affections inflammatoires.
Diclofénac : Un AINS largement utilisé qui possède des propriétés anti-inflammatoires et analgésiques similaires.
Piroxicam : Un AINS utilisé pour la prise en charge à long terme des affections inflammatoires.
Propriétés
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023624 | |
| Record name | Sulindac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulindac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.51e-02 g/L | |
| Record name | Sulindac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulindac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulindac's exact mechanism of action is unknown. Its antiinflammatory effects are believed to be due to inhibition of both COX-1 and COX-2 which leads to the inhibition of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. | |
| Record name | Sulindac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38194-50-2, 32004-68-5 | |
| Record name | Sulindac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38194-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulindac [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038194502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulindac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulindac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulindac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulindac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULINDAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184SNS8VUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulindac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 °C | |
| Record name | Sulindac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulindac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



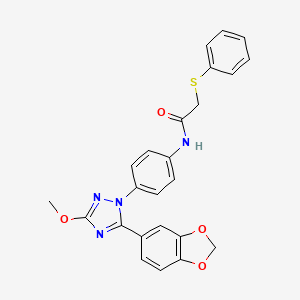
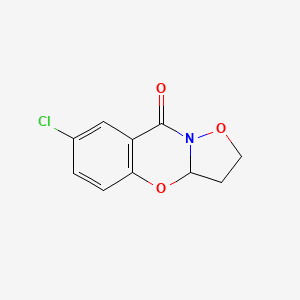
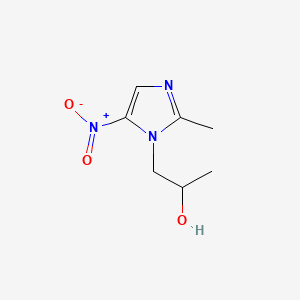
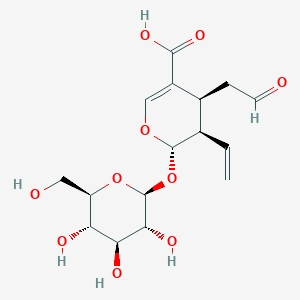
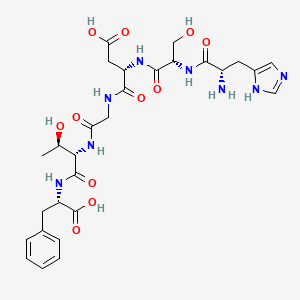
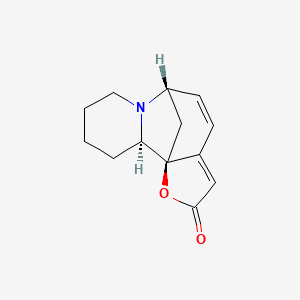
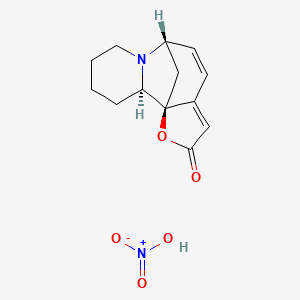
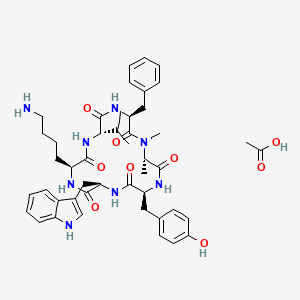
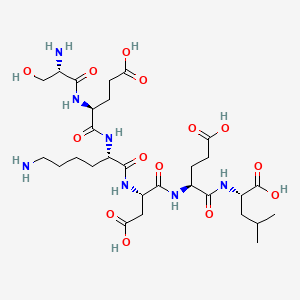
![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)
